molecular formula C21H23NO10S B14226853 2-Benzhydrylsulfinylacetamide;propanedioic acid CAS No. 756835-66-2

2-Benzhydrylsulfinylacetamide;propanedioic acid

Cat. No.: B14226853
CAS No.: 756835-66-2
M. Wt: 481.5 g/mol
InChI Key: WKFAPECRSGQYED-UHFFFAOYSA-N
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Description

2-Benzhydrylsulfinylacetamide;propanedioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in medicinal chemistry, particularly in the development of nootropic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to yield benzhydrylthioacetamide. The final step involves the oxidation of this thioamide with hydrogen peroxide to produce 2-Benzhydrylsulfinylacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like thiols or amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Benzhydrylsulfinylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: It is a key component in the development of nootropic drugs, which are used to enhance cognitive function.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors in the central nervous system. This modulation can lead to enhanced cognitive function and other therapeutic effects. The exact pathways involved include the activation of specific signaling cascades that influence neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzhydrylsulfinylacetamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various research applications.

Properties

CAS No.

756835-66-2

Molecular Formula

C21H23NO10S

Molecular Weight

481.5 g/mol

IUPAC Name

2-benzhydrylsulfinylacetamide;propanedioic acid

InChI

InChI=1S/C15H15NO2S.2C3H4O4/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2*4-2(5)1-3(6)7/h1-10,15H,11H2,(H2,16,17);2*1H2,(H,4,5)(H,6,7)

InChI Key

WKFAPECRSGQYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O

Origin of Product

United States

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